N-biphenyl-2-ylimidodicarbonimidic diamide
Overview
Description
N-biphenyl-2-ylimidodicarbonimidic diamide is a useful research compound. Its molecular formula is C14H15N5 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Tyrosinase Inhibition
Biphenyl-based compounds have been explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Novel biphenyl ester derivatives have demonstrated significant anti-tyrosinase activities, with certain derivatives showing inhibitions comparable to the standard inhibitor kojic acid. The inhibitory effects were confirmed through computational molecular docking studies, highlighting the compounds' potential in treatments for conditions related to melanin overproduction (Kwong et al., 2017).
Crystallographic Analysis and Force Field Development
In the field of computational chemistry, the van der Waals' potentials for interactions between carbon and hydrogen in both aliphatic and aromatic systems, including biphenyl, have been improved to optimize molecular mechanics models. These developments are crucial for accurately predicting the physical properties of organic compounds, facilitating the design of new materials and drugs (Lii & Allinger, 1989).
Polyimides and Copolyimides Development
Research into polyimides and copolyimides derived from biphenyl-based diamines, such as [2,4-bis(3-aminophenoxy)phenyl]diphenylphosphine oxide, has revealed materials with a combination of desirable properties including low solar absorptivity, high thermal stability, and resistance to atomic oxygen and UV radiation. These characteristics make them suitable for space and aerospace applications, offering insights into the development of materials that can withstand harsh environmental conditions (Watson, Palmieri, & Connell, 2002).
Insecticidal Activity of Biphenyl-diamide Derivatives
The design and synthesis of biphenyl-diamide derivatives have led to the discovery of compounds with potent insecticidal activity against armyworms and aphids. These findings contribute to the development of new, more effective insecticides, highlighting the role of biphenyl structures in enhancing biological activity (Liu et al., 2016).
Sulfonated Polyimides for Fuel Cell Applications
Sulfonated polyimides derived from biphenyl-based diamines have been investigated for their potential in fuel cell applications. These materials exhibit high proton conductivity and stability toward water, making them promising candidates for use in proton-exchange-membrane fuel cells (Fang et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-biphenyl-2-ylimidodicarbonimidic diamide is the ryanodine receptor (RyR) in the cells . The ryanodine receptor plays a crucial role in regulating the release of stored calcium ions, which are critical for muscle contraction .
Mode of Action
This compound interacts with its target, the ryanodine receptor, by locking it partially open, similar to a doorstop . This action results in a continuous release of stored calcium ions .
Result of Action
The action of this compound leads to several molecular and cellular effects. The most notable effect is muscle paralysis, which occurs due to the continuous release of calcium ions . Other effects include general lethargy, rapid feeding cessation, and death within approximately 72 hours .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-phenylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c15-13(16)19-14(17)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDLRPJEMPSOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328399 | |
Record name | N-biphenyl-2-ylimidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-16-2 | |
Record name | o-Biphenyl biguanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-biphenyl-2-ylimidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.